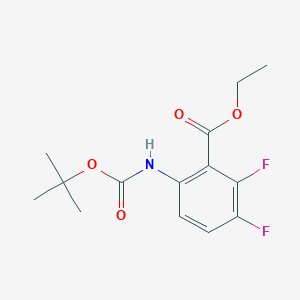
Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate is a synthetic organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and two fluorine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 2,3-difluorobenzoic acid, is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 2,3-difluorobenzoate.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected amine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to batch processes .
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Boc Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine derivative.
Applications De Recherche Scientifique
Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Mécanisme D'action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific drug or biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate: Another Boc-protected amino ester with a similar structure but different aromatic ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their core structures.
Uniqueness: Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate is unique due to the presence of both fluorine atoms and the Boc-protected amine on the benzoate ester, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
IUPAC Name |
ethyl 2,3-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-5-20-12(18)10-9(7-6-8(15)11(10)16)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDHMVBVZLFIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














